molecular formula C28H25BrO7 B11588267 4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid

4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid

Cat. No.: B11588267
M. Wt: 553.4 g/mol
InChI Key: XPIQBAWSDHXIHT-UHFFFAOYSA-N
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Description

4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid is a complex organic compound with a unique structure that includes a brominated xanthene core, a methoxyphenoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the cyclization of tandem Michael/Michael adducts using iodine as a catalyst . The bromination of the xanthene core can be achieved through free radical bromination using N-bromosuccinimide (NBS) . The final step involves the coupling of the brominated xanthene with a methoxyphenoxy group and a benzoic acid moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the brominated xanthene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The brominated xanthene core can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity, while the benzoic acid moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid is unique due to its combination of a brominated xanthene core, a methoxyphenoxy group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C28H25BrO7

Molecular Weight

553.4 g/mol

IUPAC Name

4-[[2-bromo-4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-6-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C28H25BrO7/c1-34-23-13-17(12-18(29)27(23)35-14-15-8-10-16(11-9-15)28(32)33)24-25-19(30)4-2-6-21(25)36-22-7-3-5-20(31)26(22)24/h8-13,24H,2-7,14H2,1H3,(H,32,33)

InChI Key

XPIQBAWSDHXIHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Br)OCC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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